methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
The compound identified as “methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves specific chemical reactions and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological assays and studies to understand its interactions with biological molecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other benzaldehyde derivatives and amino acids. Examples include:
- 4-(diethylamino)benzaldehyde
- 2-aminobenzoic acid
- (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-5-30-19-22-18-21-10(2)15(17(26)28-4)16(24(18)23-19)11-6-7-12(13(8-11)27-3)29-9-14(20)25/h6-8,16H,5,9H2,1-4H3,(H2,20,25)(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSPOZUHMXQZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=NC(=C(C(N2N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC2=NC(=C(C(N2N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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